3-(difluoromethyl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide
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Overview
Description
3-(difluoromethyl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide is a compound of significant interest in the field of organic chemistry It features a pyrazole ring substituted with a difluoromethyl group, a methyl group, and a pyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This intermediate can be synthesized using difluoroacetic acid and propargyl alcohol, followed by catalytic esterification using nanoscale titanium dioxide . The final step involves coupling the pyrazole derivative with pyridin-3-ylmethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. The use of cost-effective reagents and catalysts, along with efficient purification techniques, is crucial for large-scale production. The process may also incorporate environmentally friendly practices to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(difluoromethyl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)pyridine: Shares the difluoromethyl group but lacks the pyrazole and carboxamide functionalities.
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide: Lacks the difluoromethyl and methyl groups.
Uniqueness
3-(difluoromethyl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the difluoromethyl group enhances its stability and potential bioactivity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H12F2N4O |
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Molecular Weight |
266.25 g/mol |
IUPAC Name |
3-(difluoromethyl)-1-methyl-N-(pyridin-3-ylmethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C12H12F2N4O/c1-18-7-9(10(17-18)11(13)14)12(19)16-6-8-3-2-4-15-5-8/h2-5,7,11H,6H2,1H3,(H,16,19) |
InChI Key |
ZEXQHZJBPXWBEY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
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